2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazine core substituted with a hydroxy group, a 4-methoxybenzyl moiety, and a sulfanyl-linked acetamide tail. This analysis compares its structural, synthetic, and physicochemical properties with analogous compounds from recent literature.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13-4-9-18(29-3)16(10-13)22-19(26)12-30-21-23-20(27)17(24-25-21)11-14-5-7-15(28-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHGRDCYMBVBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 898634-93-0) is a member of the triazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C22H24N4O3S
- Molecular Weight: 424.5 g/mol
- Structure: The compound features a triazinyl moiety linked to a methoxy-substituted phenyl group and an acetamide functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, which may include enzymes and receptors involved in cancer progression and other diseases.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells, with an IC50 value indicating significant potency.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its antioxidant capabilities, potentially mitigating oxidative stress in cellular environments.
- Enzyme Inhibition : The triazine core is known for its ability to inhibit various enzymes that play roles in tumor growth and metastasis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Cell Line/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 27.6 | Significant cytotoxicity observed |
| Antioxidant | DPPH Assay | N/A | Exhibited strong radical scavenging activity |
| Enzyme Inhibition | Various Enzymes | N/A | Potential inhibitor of key metabolic pathways |
Case Study 1: Anticancer Efficacy
In a study evaluating various triazine derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells compared to untreated controls. The study highlighted structure-activity relationships that indicated modifications in substituents could enhance anticancer efficacy.
Case Study 2: Antioxidant Activity Assessment
Research conducted on the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage associated with various diseases.
Research Findings
Recent literature emphasizes the compound's diverse biological activities:
- A study demonstrated that derivatives of triazine compounds could selectively induce apoptosis in cancer cells while sparing normal cells.
- Investigations into the compound's mechanism revealed that it may modulate signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Triazine vs. Triazole: The compound 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide () replaces the triazine ring with a triazole. Impact: Triazine derivatives generally exhibit higher thermal stability and diverse hydrogen-bonding capabilities compared to triazoles.
Substituent Modifications
- Methoxybenzyl vs. Fluorobenzyl :
- Compounds such as N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (, Compound 5m) substitute the 4-methoxybenzyl group with a 4-fluorobenzyl moiety. Fluorine’s electronegativity increases metabolic stability but reduces solubility compared to methoxy groups .
- Hydroxy Group on Triazine: The hydroxy group at position 5 of the triazine core (target compound) is absent in 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (), which features a ketone instead.
Acetamide Tail Variations
- N-Substituted Phenyl Groups :
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological Potential
- Anti-Exudative Activity: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () show dose-dependent anti-exudative effects. The target compound’s hydroxy and methoxy groups may enhance anti-inflammatory activity via hydrogen bonding with COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
